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molecular formula C6H4Br2 B107964 1,2-Dibromobenzene CAS No. 583-53-9

1,2-Dibromobenzene

Cat. No. B107964
M. Wt: 235.9 g/mol
InChI Key: WQONPSCCEXUXTQ-UHFFFAOYSA-N
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Patent
US07384580B2

Procedure details

A dry and argon flushed 10 mL flask, equipped with a magnetic stirrer and a septum, was charged with i-PrMgCl.LiCl (1 mL, 1.05 M in THF, 1.05 mmole), the reaction mixture was cooled to −15° C. and 1,2-dibromobenzene (235.9 mg, 1 mmole) was then added dropwise. The Br/Mg-exchange was complete after 1.5 h (checked by GC analysis of reaction aliquots, conversion more than 98%) and solution of CuCN.2LiCl (0.1 mL, 1.0 M in THF, 0.1 mmole) was added. After stirring for 10 min at −15° C. benzoyl chloride (140.6 mg, 1 mmole) was added. The reaction mixture was stirred for 1 h at −15° C. and was then quenched with sat. NH4Cl solution (2 mL) and also 5 drops of concentrated NH3 was added. The aqueous phase was extracted with ether (3×4 mL) and the organic fractions were washed with brine (5 mL), dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by flash chromatography (dichloromethane) yielding the ketone (2ka) as a white cristals (219.3 mg, 84%). 1H-NMR (CDCl3, 200 MHz): δ=7.86-7.78 (m, 2H); 7.68-7.56 (m, 2H); 7.52-7.30 (m, 5H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
235.9 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Br Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
140.6 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li+].[Cl-].Br[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[Br:10].C([Cu])#N.[C:14](Cl)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1COCC1>[Br:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[Li+].[Cl-]
Step Two
Name
Quantity
235.9 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Step Three
Name
Br Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Step Five
Name
Quantity
140.6 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at −15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry
CUSTOM
Type
CUSTOM
Details
argon flushed 10 mL flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
a septum, was charged with i-PrMgCl
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was then quenched with sat. NH4Cl solution (2 mL) and also 5 drops of concentrated NH3
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (3×4 mL)
WASH
Type
WASH
Details
the organic fractions were washed with brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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